Biological activity of 7,8-Dihydroquinazolin-5(6H)-one derivatives
Biological activity of 7,8-Dihydroquinazolin-5(6H)-one derivatives
An In-Depth Technical Guide to the Biological Activity of 7,8-Dihydroquinazolin-5(6H)-one Derivatives
Foreword
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Among its many variations, the 7,8-dihydroquinazolin-5(6H)-one core has emerged as a particularly versatile and promising framework for the development of novel therapeutic agents. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the diverse biological activities associated with these derivatives. We will delve into the mechanistic underpinnings of their actions, explore structure-activity relationships, and provide detailed protocols for their evaluation, moving beyond a simple recitation of facts to explain the causal logic behind experimental design and therapeutic strategy.
The 7,8-Dihydroquinazolin-5(6H)-one Core: A Synthetic Overview
The synthetic accessibility of the 7,8-dihydroquinazolin-5(6H)-one scaffold is a primary driver of its exploration in drug discovery. A common and effective strategy involves the multicomponent reaction of 1,3-cyclohexanedione or its derivatives with an appropriate aldehyde and a nitrogen source, such as urea or guanidine, often under acidic or basic catalysis.[1] This approach allows for the efficient generation of a diverse library of compounds by varying the substituents on the starting materials.
The diagram below illustrates a generalized workflow for the synthesis and subsequent biological screening of these derivatives, representing a typical drug discovery cascade.
Caption: High-level workflow for the synthesis and screening of 7,8-dihydroquinazolin-5(6H)-one derivatives.
Neuroprotective Activity: Targeting Monoamine Oxidase B
Neurodegenerative disorders such as Parkinson's and Alzheimer's disease represent a significant therapeutic challenge. A promising strategy involves the inhibition of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine in the brain. Elevating dopamine levels can alleviate motor symptoms in Parkinson's disease.
A library of 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one derivatives has been identified as potent and selective inhibitors of human MAO-B, with some compounds exhibiting inhibitory constants (Kᵢ) in the nanomolar range.[2] The selectivity for MAO-B over the MAO-A isoform is critical, as non-selective inhibition can lead to serious side effects like hypertensive crisis.
Mechanism of Action
The primary mechanism involves the binding of the dihydroquinazolinone derivative to the active site of the MAO-B enzyme, preventing it from metabolizing its substrates. Computational docking studies have supported the observed structure-activity relationships.[2] Furthermore, select compounds from this class have also shown a weak inhibitory effect on Glycogen Synthase Kinase 3β (GSK3β), a kinase implicated in the pathology of Alzheimer's disease, suggesting a potential dual-targeting capability.[2]
Caption: Mechanism of neuroprotection by 7,8-dihydroquinazolin-5(6H)-one derivatives via MAO-B inhibition.
Quantitative Data: MAO-B Inhibition
| Compound Class | Potency (Kᵢ) | Selectivity | Reference |
| 2-(Phenylamino)-7,8-dihydroquinazolinone | Nanomolar Range | High for MAO-B | [2] |
Experimental Protocol: In Vitro MAO-B Inhibition Assay
This protocol is designed to determine the inhibitory potential of test compounds against human monoamine oxidase B.
-
Reagents and Materials:
-
Recombinant human MAO-B enzyme.
-
K-R buffer (Krebs-Ringer buffer), pH 7.4.
-
Test compounds dissolved in DMSO.
-
Kynuramine (substrate).
-
NaOH (1 M).
-
Perchloric acid (PCA).
-
96-well microplates (black, for fluorescence).
-
Plate reader with fluorescence detection (Excitation: 310 nm, Emission: 400 nm).
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in K-R buffer. The final DMSO concentration in the assay should not exceed 1%.
-
In a 96-well plate, add 50 µL of K-R buffer, 25 µL of the test compound dilution (or vehicle control), and 25 µL of the MAO-B enzyme solution.
-
Pre-incubate the plate at 37°C for 20 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of the kynuramine substrate solution.
-
Incubate the reaction mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 75 µL of 1 M NaOH.
-
Measure the fluorescence of the product, 4-hydroxyquinoline, using the plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Anticancer Activity
Quinazolinone derivatives are widely investigated for their anticancer properties, demonstrating efficacy against a variety of human cancer cell lines including breast (MCF-7), colon (HCT-116), and prostate (DU-145).[3][4][5] Their mechanisms of action are diverse and often target fundamental processes of cancer cell proliferation and survival.
Mechanisms of Action
-
Tubulin Polymerization Inhibition: Certain quinazolinone derivatives function as microtubule destabilizing agents. They bind to the colchicine site on β-tubulin, which prevents the polymerization of tubulin into microtubules.[5] This disruption of the cytoskeleton arrests the cell cycle in the G2/M phase and ultimately induces apoptosis.
-
Kinase Inhibition: Many cellular signaling pathways that are hyperactive in cancer are driven by kinases. Quinazolinone derivatives have been developed as inhibitors of key kinases such as Epidermal Growth Factor Receptor (EGFR) and PI3K, blocking downstream signaling required for cell growth and proliferation.[3][6]
-
Apoptosis Induction: Independent of specific targets, many derivatives induce programmed cell death (apoptosis) in cancer cells. This can be triggered through the intrinsic pathway, involving the release of cytochrome c from mitochondria and activation of caspases 9 and 3/7, or the extrinsic pathway involving caspase-8.[3]
Quantitative Data: In Vitro Antiproliferative Activity
| Derivative Class | Cell Line | Activity Metric | Value | Reference |
| Quinazolinone Sulfamate (Compound 7b) | DU-145 (Prostate) | GI₅₀ | 300 nM | [5] |
| Quinazolinone Sulfamate (Compound 7j) | DU-145 (Prostate) | GI₅₀ | 50 nM | [5] |
| Dihydroquinazolinone (Compound 5a) | HCT-116 (Colon) | IC₅₀ | 4.87 µM | [4] |
| Dihydroquinazolinone (Compound 10f) | MCF-7 (Breast) | IC₅₀ | 14.70 µM | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and cytotoxicity.
-
Reagents and Materials:
-
Human cancer cell line (e.g., MCF-7).
-
Complete growth medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
96-well cell culture plates.
-
Microplate reader (absorbance at 570 nm).
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds (or vehicle control) to each well.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.
-
Antimicrobial and Anti-inflammatory Activities
Antimicrobial Activity
The dihydroquinazolinone scaffold has been explored for its potential to combat bacterial and fungal pathogens.[7][8] Derivatives have shown activity against a range of microorganisms, including Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).[7] The mechanism often involves disruption of essential cellular processes, such as cell wall synthesis or DNA replication.[8]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
| Compound Class | Microorganism | MIC (mg/mL) | Reference |
| Dihydroquinazolinone (4d) | P. aeruginosa | 0.25 | [7] |
| Dihydroquinazolinone (4d) | B. subtilis | 0.25 | [7] |
| Thiazoloquinazolines | Various bacteria & fungi | 50-200 µg/mL | [9] |
Anti-inflammatory Activity
Inflammation is a key pathological process in many diseases. Several quinazolinone derivatives have been synthesized and evaluated for anti-inflammatory effects.[10][11] The primary method for in-vivo evaluation is the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.[10][12]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol assesses the in-vivo anti-inflammatory activity of a compound.
-
Animals and Housing:
-
Wistar or Sprague-Dawley rats (150-200 g).
-
Housed under standard laboratory conditions with free access to food and water. Animals should be acclimatized for at least one week before the experiment.
-
-
Procedure:
-
Fast the animals overnight before the experiment.
-
Divide the rats into groups (n=6 per group): a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the derivative.
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compounds and the standard drug orally (p.o.) or intraperitoneally (i.p.). The control group receives the vehicle only.
-
After 1 hour, induce inflammation by injecting 0.1 mL of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume again at 1, 2, and 4 hours after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] * 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Other Enzyme Inhibitory Activities
The versatility of the 7,8-dihydroquinazolin-5(6H)-one scaffold extends to the inhibition of various other enzymes relevant to human diseases.
-
Antitubercular Agents: Molecular docking studies have predicted that some tetrahydroquinazoline derivatives exhibit high binding affinity to essential enzymes in Mycobacterium tuberculosis, such as dihydrofolate reductase (DHFR) and pantothenate kinase (MtPanK), suggesting their potential as new antitubercular agents.[13][14][15]
-
Antidiabetic Potential: The same studies also predicted high inhibitory activity against β-glucosidase, indicating a possible application in the treatment of diabetes.[13][14][15]
-
Soluble Epoxide Hydrolase (sEH) Inhibition: Quinazolinone-7-carboxamide derivatives have been identified as inhibitors of human soluble epoxide hydrolase, an enzyme involved in inflammation and hypertension.[16]
Conclusion and Future Directions
The 7,8-dihydroquinazolin-5(6H)-one framework and its broader quinazolinone family represent a highly productive area of medicinal chemistry research. The derivatives exhibit a remarkable breadth of biological activities, including potent neuroprotective, anticancer, antimicrobial, and anti-inflammatory effects. The synthetic tractability of the core allows for extensive structure-activity relationship studies, enabling the fine-tuning of potency and selectivity for specific biological targets.
Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to improve their in-vivo efficacy and safety profiles. The exploration of dual-target inhibitors, such as those acting on both MAO-B and GSK3β, could provide novel therapeutic approaches for complex multifactorial diseases. As synthetic methodologies advance and our understanding of the molecular basis of disease deepens, the 7,8-dihydroquinazolin-5(6H)-one scaffold is poised to deliver the next generation of innovative medicines.
References
- 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting. European Journal of Medicinal Chemistry.
- Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives. Biomedical and Pharmacology Journal.
- Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives.
- An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. [Source not available].
- Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Deriv
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity.
- Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives.
- Synthesis and Antimicrobial Activity of 6,7,8,9-Tetrahydro-5(H)-5-nitrophenylthiazolo[2,3-b]- quinazoline-3(2H)
- Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents.
- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry.
- Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.
- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PMC - PubMed Central.
- Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH.
- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed.
- Benzoquinazoline inhibitors of thymidylate synthase: enzyme inhibitory activity and cytotoxicity of some 3-amino- and 3-methylbenzo[f]quinazolin-1(2H)-ones. Journal of Medicinal Chemistry.
-
Anticancer Activity and High Content Screening of New 6-Substituted-5,6-dihydrobenzo[3][7]imidazo[1,2-c]quinazoline Derivatives. Research Journal of Pharmacy and Technology.
- Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central.
- Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae. Eco-Vector Journals Portal.
- Discovery of new acetylcholinesterase inhibitors derived from quinazolinones: synthesis, in vitro, and molecular docking study. Pharmacia.
- ANTI-INFLAMMATORY ACTIVITIY OF NOVEL PYRAZOLINE CONTAINING QUINAZOLINE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry.
- Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and rel
Sources
- 1. CN101260078B - Method for preparing 7,8-dihydroquinolin-5(6H)-ones derivatives - Google Patents [patents.google.com]
- 2. 2-(Phenylamino)-7,8-dihydroquinazolin-5(6H)-one, a promising scaffold for MAO-B inhibitors with potential GSK3β targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. ajpamc.com [ajpamc.com]
- 12. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
